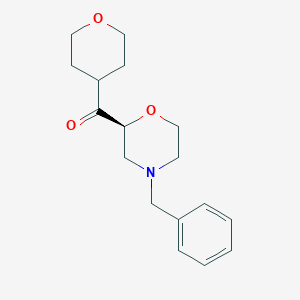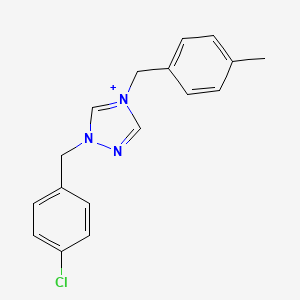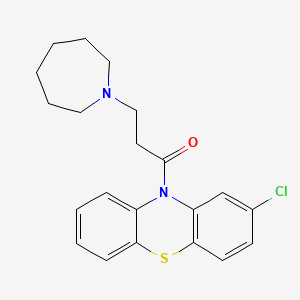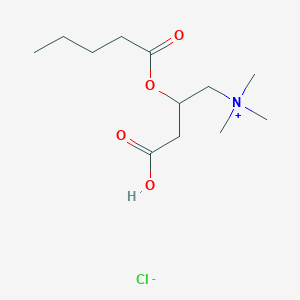
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . It is characterized by the presence of a benzyl group attached to a morpholine ring, which is further connected to a tetrahydropyran ring via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps. One common method includes the resolution of a morpholine amide intermediate to install the S-morpholino stereocenter, followed by a high-yielding Grignard reaction . The Grignard reaction is initiated using a combination of iodine and diisobutylaluminum hydride (DIBAL-H), and the formation of the Grignard reagent is monitored by calorimetry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous processes to optimize yield and efficiency. For example, the Grignard step can potentially be run as a continuous process with magnesium . The final product is often isolated as a mesylate salt to ensure high purity and stability .
化学反応の分析
Types of Reactions
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd-C) and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanesulfonate: A similar compound with a methanesulfonate group instead of a methanone linkage.
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: A related compound with a hydroxyl group instead of a methanone linkage.
Uniqueness
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
[(2S)-4-benzylmorpholin-2-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C17H23NO3/c19-17(15-6-9-20-10-7-15)16-13-18(8-11-21-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2/t16-/m0/s1 |
InChIキー |
MSJYCMSHXTZKQC-INIZCTEOSA-N |
異性体SMILES |
C1COCCC1C(=O)[C@@H]2CN(CCO2)CC3=CC=CC=C3 |
正規SMILES |
C1COCCC1C(=O)C2CN(CCO2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)


![1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)

![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)

![3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367394.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
